![molecular formula C14H13ClFN3O3 B2680068 3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034364-95-7](/img/structure/B2680068.png)
3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves complex procedures. For instance, the synthesis of spiro-azetidin-2-one derivatives, which are similar to the compound , involves many synthetic methodologies . The Ugi-adducts were synthesized through a four-component reaction of 2-chloro-3-formylquinolines, 2-chloroacetic acid, amines, and isocyanides .Molecular Structure Analysis
Spirocyclic compounds, such as the one , are characterized by having two rings sharing the same atom, the quaternary spiro carbon . The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .Chemical Reactions Analysis
The proposed spirocyclization mechanism depends on two sequential cyclizations of the Ugi-adduct, under basic conditions . This is just one example of the complex chemical reactions that can occur with this compound.Scientific Research Applications
- Azetidine-2,4-dione derivatives have been explored for their potential as antibacterial , antifungal , and anticancer agents . Researchers investigate their bioactivity, toxicity, and mechanisms of action to develop novel drugs.
- The compound’s fluorescent properties make it suitable for use as a biological probe . Researchers can label specific cellular components or proteins with azetidine-2,4-dione derivatives for imaging and tracking purposes.
Medicinal Chemistry and Drug Development
Fluorescent Probes and Imaging Agents
Mechanism of Action
Mode of Action
Many imidazolidine-2,4-dione derivatives are known to interact with various enzymes and receptors in the body .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial, antifungal, antithyroid, antioxidant, cardiotonic, antihypertensive, dopamine β-hydroxylase (dbh) inhibitory and anti-hiv properties .
properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O3/c15-10-2-1-3-11(16)9(10)4-12(20)18-6-8(7-18)19-13(21)5-17-14(19)22/h1-3,8H,4-7H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAKFDQSIAFQMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.